Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-2-30-21(29)18-17(12-7-9-13(22)10-8-12)14(11-23)20(28)26(19(18)24)25-15-5-3-4-6-16(15)27/h5,7-10,25H,2-4,6,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSXWIAVPKNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)NC3=CCCCC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106561 | |
| Record name | Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydro-6-oxo-1-[(6-oxo-1-cyclohexen-1-yl)amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341965-82-0 | |
| Record name | Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydro-6-oxo-1-[(6-oxo-1-cyclohexen-1-yl)amino]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341965-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydro-6-oxo-1-[(6-oxo-1-cyclohexen-1-yl)amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, including antibacterial, antioxidant, and anticancer activities.
Chemical Characteristics
- Molecular Formula : C21H19ClN4O4
- Molecular Weight : 426.86 g/mol
- CAS Number : 341965-82-0
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it was tested against various bacterial strains using the agar well-diffusion method. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug MIC |
|---|---|---|
| Pseudomonas aeruginosa ATCC 27853 | 12.5 μg/mL | Ciprofloxacin: 1 μg/mL |
| Escherichia coli ATCC 25922 | Moderate inhibition observed | Ciprofloxacin: 1 μg/mL |
The compound effectively suppressed the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, while showing moderate activity against Escherichia coli .
Antioxidant Activity
The antioxidant capacity of ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo was evaluated using the DPPH radical scavenging method. The percentage of inhibition was calculated based on the absorbance values:
The compound demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent .
Anticancer Activity
Preliminary investigations into the anticancer effects of this compound reveal promising results. In vitro studies have indicated that it may inhibit cell proliferation in various cancer cell lines. For example, it was found to induce apoptosis in human hepatocellular carcinoma cells, suggesting a mechanism that could be exploited for therapeutic purposes .
The biological activities of ethyl 2-amino-4-(4-chlorophenyl)-5-cyano can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the compound has a high affinity for certain proteins involved in bacterial regulation and cancer cell proliferation, with binding energies ranging from −5.8 to −8.2 kcal/mol .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various derivatives of similar compounds highlighted that structural modifications could enhance antibacterial activity against resistant strains.
- Antioxidant Studies : Research indicated that compounds with similar functional groups exhibited varying degrees of antioxidant capabilities, emphasizing the importance of molecular structure in determining efficacy.
- Cancer Cell Line Studies : Further investigations into its effects on different cancer cell lines revealed that the compound could inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Key Observations:
The 4-chlorophenyl and cyano groups are common in both the target and ’s compound, suggesting shared electronic effects (e.g., enhanced stability via resonance).
Reactivity Differences: The target compound’s cyclohexenylamino group may sterically hinder reactions compared to the planar triazine in ’s compound, altering product distributions in condensation reactions . Pyrimidine derivatives () exhibit distinct reactivity due to their aromatic nitrogen arrangement, favoring interactions with nucleic acids or enzymes .
Safety Considerations: While direct safety data for the target compound are unavailable, structurally related pyridine-carboxylates (e.g., ’s thieno analog) are classified as laboratory chemicals with unspecified hazards, warranting standard precautions (e.g., PPE, ventilation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
